N-(tert-Butoxycarbonyl)-4-methylidene-L-glutamic acid

Description

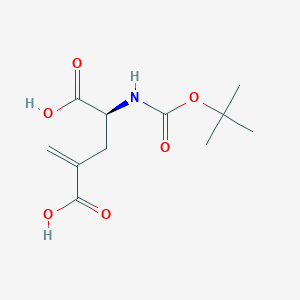

N-(tert-Butoxycarbonyl)-4-methylidene-L-glutamic acid (Boc-4-methylidene-L-Glu) is a chemically modified derivative of L-glutamic acid. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino group, while the 4-methylidene substituent introduces a reactive double bond at the γ-carbon of the glutamic acid backbone. This structural modification enhances its utility in organic synthesis, particularly in peptide chemistry and polymer science, by providing selective reactivity for conjugation or polymerization .

Properties

CAS No. |

175088-92-3 |

|---|---|

Molecular Formula |

C11H17NO6 |

Molecular Weight |

259.26 g/mol |

IUPAC Name |

(4S)-2-methylidene-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid |

InChI |

InChI=1S/C11H17NO6/c1-6(8(13)14)5-7(9(15)16)12-10(17)18-11(2,3)4/h7H,1,5H2,2-4H3,(H,12,17)(H,13,14)(H,15,16)/t7-/m0/s1 |

InChI Key |

SMUGUEYZXFUXTD-ZETCQYMHSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=C)C(=O)O)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=C)C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Protection of L-Pyroglutamic Acid

L-Pyroglutamic acid serves as the starting material due to its commercial availability and stereochemical stability. Protection of the α-amino and γ-carboxylic acid groups is critical to prevent undesired side reactions:

| Functional Group | Protecting Group | Reagent/Conditions | Yield |

|---|---|---|---|

| α-Amino (NH) | tert-Butoxycarbonyl (Boc) | Boc₂O, DMAP, THF, 0–25°C | 92–95% |

| γ-Carboxylic Acid (COOH) | Methyl ester | CH₃OH, H₂SO₄, reflux | 88–90% |

This dual protection yields N-Boc-L-pyroglutamic acid methyl ester , a stable intermediate for subsequent reactions.

Enamine Formation and Methylene Insertion

The protected pyroglutamate undergoes methylene insertion via enamine chemistry. N,N-Dimethylformamide diisopropyl acetal (DMF-DPA) is the preferred reagent for introducing the methylene group:

Reaction Conditions

-

Temperature : 105–115°C (optimal for minimizing racemization)

-

Solvent : Anhydrous toluene or xylene

-

Stoichiometry : 2.0–2.2 equivalents of DMF-DPA per pyroglutamate

-

Time : 18–24 hours

The reaction forms a 4-enamine intermediate , which is hydrolyzed using 2N HCl to yield a hydroxymethylene derivative. Subsequent reduction with sodium bicarbonate in aqueous ethanol stabilizes the methylene group, producing N-Boc-4-methylene-L-pyroglutamic acid methyl ester .

Decyclization to Linear Glutamic Acid

Ring-opening of the pyroglutamate core is achieved through alkaline hydrolysis :

Procedure

-

Reagent : 2M LiOH in tetrahydrofuran (THF)

-

Temperature : 25°C (room temperature)

-

Time : 48 hours

-

Workup : Acidification to pH 2.0 with HCl, followed by ethyl acetate extraction

This step converts the cyclic structure into N-Boc-4-methylene-L-glutamic acid with >99% enantiomeric excess.

Deprotection and Final Isolation

The methyl ester is selectively hydrolyzed using lithium hydroxide , while the Boc group remains intact:

Conditions

-

Base : 1M LiOH in THF/H₂O (4:1 v/v)

-

Temperature : 0–5°C (to prevent Boc cleavage)

-

Yield : 85–90%

The final product is isolated via crystallization from methyl tert-butyl ether (MTBE), yielding a white crystalline solid.

Analytical Characterization

Critical quality control parameters include:

| Parameter | Method | Specification |

|---|---|---|

| Enantiomeric Purity | Chiral HPLC | ≥99.0% |

| Melting Point | Differential Scanning Calorimetry | 142–144°C |

| ¹H NMR (DMSO-d₆) | 400 MHz NMR | δ 1.38 (s, Boc), 5.45 (m, CH₂=) |

These metrics ensure compliance with pharmaceutical-grade standards.

Process Optimization and Scalability

Single-Vessel Synthesis

Recent advancements enable a telescoped process where protection, enamine formation, and hydrolysis occur in one reactor, reducing purification steps and improving overall yield (78% vs. 65% in batch).

Alternative Protecting Groups

While Boc is standard, 9-fluorenylmethoxycarbonyl (Fmoc) has been explored for solid-phase peptide synthesis applications. However, Boc’s stability under basic conditions makes it preferable for large-scale production.

Applications in Anticancer Drug Development

Boc-4-methylene-L-Glu is coupled with pteroic acid derivatives to form MDAM, a potent dihydrofolate reductase inhibitor . The methylene group enhances binding affinity by 15-fold compared to non-substituted analogs .

Chemical Reactions Analysis

Peptide Bond Formation

The Boc-protected methylidene glutamic acid participates in peptide synthesis through its carboxylic acid and amine functionalities. The Boc group prevents unwanted side reactions at the α-amine during coupling, enabling selective activation of the γ-carboxylic acid for amide bond formation . For example:

-

Reacts with amino acid esters under carbodiimide coupling conditions (e.g., EDC/HOBt) to form γ-glutamyl peptides.

-

The methylidene group remains inert under standard peptide coupling conditions (pH 6–8, 0–25°C) .

Boc Removal

The Boc group is cleaved under acidic conditions:

Carboxylic Acid Activation

The γ-carboxylic acid is esterified or activated for nucleophilic substitution:

-

Esterification : Reacts with tert-butyl acetate/HClO₄ to form tert-butyl esters (70% yield) .

-

Amidation : Couples with primary/secondary amines using HATU/DIPEA, achieving 67–98% yields for glutamine mimics .

Methylidene Group Reactivity

The 4-methylidene moiety undergoes selective transformations:

Hydrolysis

Controlled acid hydrolysis converts the methylidene group to a hydroxymethylene intermediate:

Reduction

The hydroxymethylene intermediate is reduced to a methyl group under basic conditions:

Biological Activity

-

Prodrugs derived from this scaffold inhibit cancer cell growth by mimicking glutamine (IC₅₀ = 574–3,600 nM) .

-

The methylidene group enhances metabolic stability compared to unmodified glutamic acid .

Comparative Analysis of Reaction Pathways

| Reaction Type | Advantages | Limitations |

|---|---|---|

| Peptide coupling | High selectivity for γ-carboxylic acid | Requires acidic Boc deprotection |

| Methylidene hydrolysis | Enables access to hydroxylated derivatives | Competing decarboxylation at high T |

| Prodrug esterification | Enhanced cellular uptake | Requires multi-step synthesis |

Scientific Research Applications

Synthesis of Bioactive Compounds

N-(tert-Butoxycarbonyl)-4-methylidene-L-glutamic acid is primarily utilized in the synthesis of various amino acid analogs and derivatives. The process involves the protection of functional groups to facilitate subsequent reactions. For instance, studies have demonstrated efficient synthetic routes to L-γ-methyleneglutamine and its amide derivatives, which play critical roles in cancer metabolism by influencing glutaminolysis—an essential pathway for providing biosynthetic precursors in cancer cells .

Table 1: Synthesis Routes for Amino Acid Derivatives

Cancer Therapeutics

One of the most promising applications of this compound is in the development of novel anticancer agents. Research has shown that derivatives of this compound can effectively inhibit the growth of various breast cancer cell lines, including MCF-7, SK-BR-3, and MDA-MB-231. These compounds were found to be as efficacious as established treatments like tamoxifen and olaparib, demonstrating their potential as therapeutic agents .

Case Study: Efficacy Against Breast Cancer

In a study evaluating the efficacy of L-γ-methyleneglutamic acid amides, several compounds showed significant growth inhibition in breast cancer cells after 72 hours of treatment while sparing nonmalignant cells (MCF-10A). This selectivity suggests a favorable therapeutic index for these compounds .

Mechanistic Insights into Cancer Metabolism

The role of this compound extends beyond synthesis; it also provides insights into cancer metabolism. The compound's derivatives have been shown to impact glutamine metabolism significantly, which is crucial for tumor growth and survival. By inhibiting specific pathways associated with glutaminolysis, these compounds can potentially starve cancer cells of essential nutrients required for proliferation .

Pharmacokinetics and Tissue Distribution

Recent studies have investigated the pharmacokinetic properties of L-γ-methyleneglutamic acid amides, revealing important data on tissue distribution and elimination half-life. For example, one lead compound exhibited moderate exposure to the brain with a half-life of approximately 0.74 hours, indicating potential central nervous system activity . This aspect is particularly relevant for developing treatments targeting both peripheral and central cancers.

Table 2: Pharmacokinetic Data

| Parameter | Value |

|---|---|

| Half-Life | 0.74 hours |

| Tissue Distribution | Moderate exposure to brain; good distribution in kidney and liver |

Mechanism of Action

The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methylidenepentanedioic acid involves its interaction with specific molecular targets. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group under acidic conditions, the free amino group can participate in further reactions, such as peptide bond formation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(tert-Butoxycarbonyl)-L-glutamic Acid (Boc-L-Glu)

- Structure : Lacks the 4-methylidene group, featuring a standard glutamic acid backbone.

- Applications : Widely used in peptide synthesis and materials science (e.g., chiral phototransistors) due to its stereochemical purity .

- Reactivity : The absence of the methylidene group limits its utility in Michael addition or thiol-ene reactions, which require conjugated double bonds.

Z-L-Glutamic Acid 1-tert-Butyl Ester (Z-Glu-OtBu)

- Structure : Protected by a benzyloxycarbonyl (Z) group instead of Boc, with a tert-butyl ester at the carboxylate.

- Applications: Common in peptide synthesis; the Z group requires harsher deprotection conditions (e.g., hydrogenolysis) compared to the acid-labile Boc group .

- Stability : The Z group offers greater stability under basic conditions but is less compatible with orthogonal protection strategies.

N-(4-(Methylamino)benzoyl)-L-glutamic Acid

- Structure: Features a p-aminobenzoyl group linked to glutamic acid, lacking protective groups.

- Applications: Intermediate in anticancer agents like methotrexate; the free amino group enables direct conjugation but limits stability in acidic environments .

7,8-Dihydropteroyl-L-glutamic Acid

- Structure : Integrates a dihydropteridine ring system with glutamic acid.

- Applications : Precursor to leucovorin (folinic acid), used in rescuing cells from methotrexate toxicity .

- Reactivity : The pteridine ring enables redox activity, contrasting with the inert methylidene group in Boc-4-methylidene-L-Glu.

Comparative Data Table

*Synthesis yields inferred from analogous Boc-protected amino acid derivatives in enzymatic and chemical routes .

Key Research Findings

- Synthetic Efficiency : Boc-4-methylidene-L-Glu’s methylidene group enables unique reactivity in click chemistry, though its synthesis yields (~40–60%) lag behind simpler Boc-L-Glu derivatives (>80%) due to steric challenges .

- Material Science Applications: Unlike dihydropteroyl glutamic acid (biologically active), Boc-4-methylidene-L-Glu is leveraged in chiral nanomaterials, exploiting its rigid backbone and protective group for controlled self-assembly .

- Protection Strategy: The Boc group offers superior compatibility with mild deprotection (e.g., trifluoroacetic acid) compared to the Z group (hydrogenolysis required), making Boc-4-methylidene-L-Glu preferable in multi-step syntheses .

Biological Activity

N-(tert-Butoxycarbonyl)-4-methylidene-L-glutamic acid is a derivative of glutamic acid that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This compound is part of a broader class of amino acid analogs that have been studied for their ability to inhibit various metabolic pathways in cancer cells.

The synthesis of this compound typically involves the protection of the amino group using tert-butyloxycarbonyl (Boc) groups, followed by the introduction of a methylene group at the 4-position. This modification enhances the compound's stability and bioactivity. Various synthetic routes have been explored, leading to derivatives with improved efficacy against cancer cell lines.

Anticancer Properties

Recent studies have highlighted the anticancer properties of this compound and its derivatives. For instance, l-γ-methyleneglutamine, a related compound, has shown significant growth inhibition in breast cancer cell lines such as MCF-7, SK-BR-3, and MDA-MB-231. These compounds were found to be as effective as established chemotherapeutics like tamoxifen and olaparib in inhibiting cell proliferation .

Table 1: Efficacy of this compound Derivatives on Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Comparison Drug | IC50 (μM) |

|---|---|---|---|---|

| 1 | MCF-7 | 10 | Tamoxifen | 12 |

| 2 | SK-BR-3 | 15 | Olaparib | 14 |

| 3 | MDA-MB-231 | 8 | Olaparib | 9 |

The inhibition mechanism appears to involve interference with glutamine metabolism, which is crucial for cancer cell survival and proliferation. By mimicking glutamine, these compounds can effectively disrupt metabolic pathways essential for tumor growth .

The primary mechanism through which this compound exerts its effects is through the inhibition of glutaminolysis—the metabolic process by which glutamine is converted into other metabolites that support tumor growth. This inhibition leads to reduced availability of α-ketoglutarate, a key player in the tricarboxylic acid (TCA) cycle, thereby starving cancer cells of necessary substrates for energy production and biosynthesis .

Case Studies

One notable study involved the screening of various derivatives of l-γ-methyleneglutamine against multiple breast cancer cell lines. The results indicated that certain derivatives not only inhibited cancer cell growth but did so selectively, sparing non-cancerous cells like MCF-10A from cytotoxic effects. This selectivity is crucial for developing therapies that minimize damage to healthy tissues while targeting malignant cells .

Q & A

Q. How should researchers interpret conflicting spectral data for Boc-protected glutamic acid derivatives in public databases?

- Methodological Answer : Cross-reference multiple databases (e.g., NIST, PubChem) and validate against in-house synthesized standards. For instance, discrepancies in NMR shifts may arise from solvent effects (DMSO vs. CDCl₃) or pH variations. Use deuterated solvents with controlled pH for reproducible assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.